N-Biotinyl-N'-Boc-1,6-hexanediamine
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNCGHFZLQFOA-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451517 | |
| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153162-70-0 | |
| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Significance of Biotinylation in Molecular Biology and Biochemistry
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and peptides, is a cornerstone technique in molecular biology and biochemistry. axispharm.comgbiosciences.com The remarkable affinity and specificity of the interaction between biotin (a B vitamin) and the proteins avidin (B1170675) and streptavidin form the basis of its utility. labmanager.comexcedr.com This bond is one of the strongest non-covalent interactions known in nature, making it highly stable under a wide range of experimental conditions, including extreme pH and temperature. gbiosciences.comexcedr.com
The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the normal biological function of the molecule it is attached to. gbiosciences.comlabmanager.comwikipedia.org This allows researchers to tag and track biomolecules without significantly altering their behavior. Biotinylation has become an indispensable tool for a variety of applications, including:
Detection and Purification: Biotin-labeled molecules can be easily detected and isolated using avidin or streptavidin conjugated to reporter enzymes, fluorescent dyes, or solid supports. axispharm.comexcedr.com This is fundamental to techniques like ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunoprecipitation. axispharm.comgbiosciences.com
Protein-Protein Interaction Studies: By biotinylating a "bait" protein, researchers can pull down its interacting partners from a complex mixture, a technique crucial for mapping protein interaction networks. excedr.comwikipedia.org
Cell Surface Labeling: The specific labeling of cell surface proteins with biotin allows for their identification and analysis through methods like flow cytometry. axispharm.comgbiosciences.com
Drug Delivery: The high-affinity biotin-streptavidin system can be harnessed to target drugs or imaging agents to specific cells or tissues. axispharm.com
The Critical Role of Chemical Linkers and Spacer Arms in Bioconjugation Systems
Bioconjugation, the process of linking two or more molecules together, often relies on chemical linkers or spacer arms to bridge the gap between the molecules of interest. symeres.com These linkers are not merely passive connectors; their chemical properties are meticulously chosen to influence the function and stability of the final conjugate. symeres.com N-Biotinyl-N'-Boc-1,6-hexanediamine itself is a prime example of a molecule that incorporates a linker—the hexanediamine (B8719201) chain.
The hexanediamine spacer in this compound serves several critical functions:
Reduces Steric Hindrance: The spacer arm physically separates the biotin (B1667282) moiety from the molecule it will eventually be conjugated to. This separation minimizes the risk of the bulky avidin (B1170675) or streptavidin protein sterically hindering the biological activity of the target molecule.
Improves Accessibility: The flexible chain allows the biotin to be more accessible for binding to avidin or streptavidin, enhancing the efficiency of detection and purification.
Modulates Physicochemical Properties: The length and nature of the linker can be adjusted to control properties like solubility and hydrophobicity of the final conjugate. americanpharmaceuticalreview.com
Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com Cleavable linkers are designed to be broken under specific conditions, such as changes in pH or the presence of certain enzymes, allowing for the controlled release of a payload, a strategy often employed in drug delivery systems. americanpharmaceuticalreview.comnih.gov Non-cleavable linkers, on the other hand, provide a stable and permanent connection. symeres.com The stability of the linker is a crucial factor in the efficacy and safety of bioconjugates, particularly in therapeutic applications like antibody-drug conjugates (ADCs), where premature release of the drug can lead to off-target toxicity. acs.org
Strategic Utility of Protected Diamines in Advanced Organic Synthesis
The synthesis of complex molecules often requires a carefully planned strategy of protecting and deprotecting functional groups. Symmetrical diamines, like 1,6-hexanediamine (B7767898), present a particular challenge because their two primary amine groups have identical reactivity. sigmaaldrich.com The selective modification of only one of these amine groups, a process known as monoprotection, is a significant hurdle for organic chemists. scielo.org.mxredalyc.org
N-Biotinyl-N'-Boc-1,6-hexanediamine exemplifies the strategic use of a protected diamine. In this compound, one of the amine groups of 1,6-hexanediamine is acylated with biotin (B1667282), while the other is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under acidic conditions.
This orthogonal protection scheme is highly advantageous. It allows for the selective reaction at the biotinylated end of the molecule while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed to reveal a free amine, which can then be used for further conjugation to another molecule of interest. This step-wise approach provides precise control over the synthesis of well-defined bioconjugates. The development of efficient methods for the mono-Boc protection of diamines has been an active area of research, with various protocols being developed to achieve high yields and purity. scielo.org.mxredalyc.org
Current Academic Research Landscape of N Biotinyl N Boc 1,6 Hexanediamine
Synthesis of N-Boc-1,6-hexanediamine as a Key Intermediate
The foundational step in producing this compound is the creation of its precursor, N-Boc-1,6-hexanediamine. sigmaaldrich.comsigmaaldrich.com This intermediate is essential as it provides a strategically protected diamine, allowing for selective functionalization of the free amino group in the subsequent biotinylation step.
Selective Mono-protection of 1,6-Hexanediamine (B7767898) using Di-tert-butyl Dicarbonate (B1257347)
The primary method for synthesizing N-Boc-1,6-hexanediamine involves the selective mono-protection of 1,6-hexanediamine with di-tert-butyl dicarbonate (Boc₂O). google.com This reaction is a cornerstone of organic synthesis for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto an amine. To favor mono-protection over the formation of the di-protected by-product, a significant excess of the diamine is used relative to the Boc anhydride (B1165640). google.comchemicalbook.com
In a typical procedure, 1,6-hexanediamine is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) and cooled. google.comchemicalbook.comacs.org A solution of di-tert-butyl dicarbonate is then added slowly to the stirred diamine solution. google.comchemicalbook.com The use of a large molar excess of the diamine (e.g., a 5:1 molar ratio of 1,6-hexanediamine to Boc anhydride) statistically favors the reaction of a Boc₂O molecule with only one of the two amino groups on the hexanediamine backbone. google.com One documented synthesis reports dissolving 1,6-hexanediamine (0.5 mol) and triethylamine (B128534) (0.1 mol) in DCM, followed by the slow addition of Boc anhydride (0.1 mol) in DCM, leading to a 73% yield of the desired mono-protected product after workup. google.com
The reaction mixture is typically stirred overnight at room temperature to ensure completion. google.comacs.orggoogle.com Following the reaction, a multi-step workup is required to isolate the pure mono-Boc derivative from the unreacted diamine and the di-Boc-protected by-product. This often involves aqueous extraction, pH adjustment, and solvent extraction to separate the products based on their differing solubility and basicity. google.comchemicalbook.comacs.org
| Parameter | Condition | Reference |
| Reactants | 1,6-Hexanediamine, Di-tert-butyl dicarbonate | google.com |
| Molar Ratio | 5:1:1 (1,6-Hexanediamine:Triethylamine:Boc anhydride) | google.com |
| Solvent | Dichloromethane (DCM) | google.com |
| Temperature | Room Temperature | google.com |
| Reaction Time | Overnight | google.com |
| Yield | 73.0% | google.com |
Table 1. Representative Reaction Conditions for Mono-Boc Protection.
Methodological Approaches for Controlled Amino Group Differentiation
Controlling the differentiation between the two amino groups of a symmetrical diamine like 1,6-hexanediamine is a fundamental challenge in organic synthesis. researchgate.net The most common strategy, as described above, relies on statistical control by using a large excess of the diamine. google.com This approach ensures that the probability of a single diamine molecule reacting with two molecules of the protecting group is significantly reduced.
Alternative strategies for achieving selective mono-protection have been developed. One such method involves the in-situ formation of a hydrochloride salt of the diamine. scielo.org.mx By adding one equivalent of an acid source, such as acetyl chloride or trimethylsilyl (B98337) chloride, one of the amino groups is protonated and deactivated as its ammonium (B1175870) salt. scielo.org.mx The subsequent addition of Boc anhydride then selectively reacts with the remaining free amino group. scielo.org.mx This method offers a different approach to controlling the stoichiometry and can prevent the formation of di-substituted products. researchgate.net
The choice of methodology often depends on the scale of the reaction, the desired purity, and the ease of purification. While the statistical method is straightforward, it requires the efficient removal of a large amount of unreacted starting material. google.comchemicalbook.com The acid-mediated protection method can offer higher selectivity but requires careful control of stoichiometry and reaction conditions. scielo.org.mx
Biotinylation of N-Boc-1,6-hexanediamine
With the key intermediate in hand, the next stage is the covalent attachment of biotin. This is typically achieved through an amide bond formation, a robust and stable linkage ideal for biochemical applications.
Amide Coupling Reaction Mechanisms for Biotin Integration
The biotinylation of N-Boc-1,6-hexanediamine involves forming an amide bond between the carboxylic acid group of biotin and the free primary amine of the protected diamine. To facilitate this reaction, the carboxyl group of biotin must first be "activated". A common strategy involves using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). acs.orggoogle.com
The reaction mechanism proceeds as follows:
Activation of Biotin: EDC reacts with the carboxylic acid of biotin to form a highly reactive O-acylisourea intermediate.
Active Ester Formation: This unstable intermediate can be intercepted by HOBt or NHS to form a more stable active ester. google.com This step is crucial for minimizing side reactions and improving yields.
Nucleophilic Attack: The free primary amine of N-Boc-1,6-hexanediamine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of a tetrahedral intermediate.
Amide Bond Formation: The intermediate collapses, eliminating HOBt or NHS as a leaving group and forming the stable amide bond, yielding the final product, this compound. google.com
A documented synthesis involves adding biotin, HOBT, and EDC hydrochloride to dimethylformamide (DMF), followed by the addition of N'-Boc-1,6-hexanediamine and stirring overnight at room temperature. google.com
| Reagent | Role | Reference |
| Biotin | Source of the biotin moiety | google.com |
| N-Boc-1,6-hexanediamine | Linker with a protected amine | google.com |
| EDC Hydrochloride | Carbodiimide coupling agent (activates carboxyl group) | google.com |
| HOBt | Coupling additive (forms active ester, reduces side reactions) | google.com |
| DMF | Aprotic polar solvent | google.com |
Table 2. Reagents for the Biotinylation Reaction.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the biotinylation reaction is crucial for maximizing the yield and purity of the final product. researchgate.net Several factors must be considered:
Stoichiometry: The molar ratios of the coupling agents (EDC, HOBt) to biotin and the amine are critical. A slight excess of the coupling agents is often used to drive the reaction to completion. google.com
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve all reactants. google.com The solvent must be anhydrous, as water can hydrolyze the active intermediates and reduce efficiency.
Temperature and Time: The reaction is commonly run at room temperature for an extended period (overnight) to ensure complete conversion. google.com
pH: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be important to neutralize any hydrochloride salts from the coupling agents and to ensure the amine on the linker is deprotonated and thus maximally nucleophilic.
Systematic optimization of these parameters can significantly reduce reaction time and the formation of by-products, simplifying subsequent purification. researchgate.net
Advanced Purification Techniques for Research-Grade Material
Achieving high purity is essential for applications in biological assays and research. After the biotinylation reaction, the crude product is a mixture containing the desired compound, unreacted starting materials, spent coupling agents, and by-products.
A common initial purification step involves precipitating the crude product from the reaction mixture. For instance, after rotary evaporation to remove the DMF solvent, adding methanol (B129727) can cause the white, solid product to separate out, which can then be collected by filtration. google.com
For obtaining research-grade material, further purification is almost always necessary.
Column Chromatography: Silica gel column chromatography is the most powerful and widely used technique for this purpose. A solvent system (eluent), typically a mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane or ethyl acetate), is chosen to effectively separate the components. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product, leaving more polar impurities on the column.
Recrystallization: If a solid, the crude product can be further purified by recrystallization from a suitable solvent system to obtain a product with high purity and good crystallization effect. google.com
High-Performance Liquid Chromatography (HPLC): For the highest purity standards, preparative reverse-phase HPLC can be employed. This technique offers superior separation capabilities and is often used for the final polishing of the compound.
The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comchemicalbook.com
Post-Synthetic Derivatization Strategies
The utility of this compound as a linking agent is unlocked through carefully controlled post-synthetic modifications. These strategies are centered around the selective removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine, which can then be reacted with a variety of functional groups on target molecules.
Chemo-selective Reactions for Diverse Bioconjugate Architectures
Following the successful deprotection of the Boc group, the newly exposed primary amine on the hexanediamine spacer of N-Biotinyl-1,6-hexanediamine serves as a nucleophile for a variety of chemo-selective ligation reactions. broadpharm.com This allows for the covalent attachment of the biotin linker to a target molecule, which can range from small organic molecules to large biomolecules like proteins and nucleic acids.
One of the most prevalent bioconjugation strategies involves the formation of a stable amide bond . researchgate.netnih.gov This is typically achieved by reacting the primary amine of the biotin linker with an activated carboxylic acid on the target molecule. A widely used class of reagents for this purpose are N-hydroxysuccinimide (NHS) esters. cfplus.czthermofisher.com The NHS ester of a target molecule reacts efficiently with the primary amine of the deprotected biotin linker under neutral to slightly basic conditions (pH 7-9) to form a stable amide linkage. cfplus.cz
Common Chemo-selective Ligation Reactions:
| Reactive Group on Target Molecule | Resulting Linkage |
| Activated Ester (e.g., NHS ester) | Amide |
| Isothiocyanate | Thiourea (B124793) |
| Aldehyde/Ketone (via reductive amination) | Secondary Amine |
This strategy has been successfully employed to conjugate biotin to proteins for applications such as affinity purification and cell-surface labeling. nih.govfivephoton.com For instance, the primary amine of deprotected this compound can react with the NHS ester of a fluorescent dye, an antibody, or a drug molecule to create a biotinylated conjugate. lumiprobe.comtcichemicals.com The hexanediamine spacer plays a crucial role in these conjugates by reducing the steric hindrance between the biotin and the conjugated molecule, ensuring that the biotin can still efficiently bind to avidin (B1170675) or streptavidin. broadpharm.com
Furthermore, other chemo-selective ligation strategies can be employed, such as the reaction with isothiocyanates to form thiourea linkages or reductive amination with aldehydes and ketones to yield secondary amines. nih.gov The choice of the specific ligation chemistry depends on the functional groups available on the target molecule and the desired stability and properties of the final bioconjugate. The versatility of the primary amine on the deprotected biotin linker makes it a powerful tool for constructing a diverse range of bioconjugate architectures for various applications in research and diagnostics. acs.orgnih.gov
Principles of Biotin-Streptavidin Affinity in Molecular and Cellular Probes
The interaction between biotin (also known as vitamin B7) and streptavidin, a tetrameric protein from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent bonds in nature. nih.govacs.org This interaction is characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M), signifying a very stable and near-irreversible complex once formed. acs.orgox.ac.uk The bond formation is rapid and remains stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents. thermofisher.comacs.org
Each of the four identical subunits of streptavidin has a binding site for one biotin molecule. nih.govnih.gov This tetrameric nature is a key feature, allowing for the binding of up to four biotinylated molecules. thermofisher.comaatbio.com This multivalency is often exploited for signal amplification in detection assays and for creating extensive molecular networks. thermofisher.comaatbio.com The high specificity of the binding pocket, shaped by a network of polar and non-polar interactions, ensures that only biotin and its close derivatives are bound with high affinity. nih.gov This exquisite specificity minimizes non-specific binding, a crucial factor for the reliability of molecular and cellular probes in complex biological samples. acs.org
This compound as a Molecular Linker for Macromolecular Conjugation
This compound is a bifunctional molecule that serves as a precursor for creating amine-reactive biotinylation reagents. clearsynth.combroadpharm.com The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Once the biotinyl-hexanediamine moiety is incorporated into a larger linker structure, the Boc group can be removed to expose a primary amine. This amine can then be reacted with various functional groups on biomolecules. Alternatively, the protected compound itself can be part of a synthesis strategy to build more complex linkers. The core utility of this compound lies in its ability to introduce a biotin tag attached to a flexible spacer arm.
The biotinylation of proteins is a widely used technique for their detection, purification, and immobilization. creative-diagnostics.comexcedr.com Amine-reactive biotinylation reagents, often derived from precursors like this compound, are commonly used to target the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins. wikipedia.orgcyanagen.com
Detection: Biotinylated proteins can be detected with high sensitivity using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorophore. thermofisher.com This is a common strategy in techniques like Western blotting, ELISA, and immunohistochemistry. thermofisher.comexcedr.com The tetrameric nature of streptavidin allows for the binding of multiple reporter molecules, amplifying the signal from low-abundance proteins. thermofisher.comaatbio.com
Immobilization: Proteins can be immobilized on various surfaces coated with streptavidin. This is useful for creating protein microarrays and for studying protein-protein or protein-ligand interactions using techniques like surface plasmon resonance. The strong biotin-streptavidin bond ensures stable and oriented immobilization of the protein.
Isolation: Biotinylation is a key step in affinity purification methods, such as pull-down assays. A biotinylated "bait" protein can be used to capture its interacting partners from a cell lysate. The entire complex is then isolated using streptavidin-coated beads. creative-diagnostics.com
Table 1: Applications of Protein Biotinylation
| Application | Description | Key Advantage |
|---|---|---|
| Detection | Attaching a biotin tag to a protein of interest, which is then recognized by a streptavidin-reporter conjugate. | Signal amplification due to the tetrameric nature of streptavidin, enhancing sensitivity. thermofisher.comaatbio.com |
| Immobilization | Anchoring biotinylated proteins onto streptavidin-coated surfaces for various analytical assays. | Strong and stable attachment, allowing for controlled orientation of the protein. |
| Isolation | Using a biotinylated protein as "bait" to capture interacting molecules from a complex mixture. | High specificity and efficiency in isolating protein complexes. creative-diagnostics.com |
Biotin labeling is also a fundamental tool in genomics and transcriptomics for the detection and purification of DNA and RNA. thermofisher.combiosyn.com Biotin can be incorporated into nucleic acids through various methods, including enzymatic incorporation of biotinylated nucleotides or chemical conjugation to modified oligonucleotides. thermofisher.comthermofisher.com
Biotinylated oligonucleotides are used as probes in a variety of applications:
Hybridization Assays: In techniques like Southern and Northern blotting, and in situ hybridization (ISH), biotinylated probes are used to detect specific DNA or RNA sequences. biosyn.com The detection is then carried out using streptavidin-enzyme or streptavidin-fluorophore conjugates.
Affinity Purification: Biotinylated oligonucleotides can be used to isolate specific nucleic acid sequences or their binding proteins from complex mixtures. upenn.edu For example, they can be used to capture transcription factors that bind to a specific DNA sequence.
Solid-Phase Sequencing: Biotinylated primers can be used in DNA sequencing applications, allowing the immobilization of the template strand on a streptavidin-coated solid support. biosyn.com
The use of a dual biotin label, with two biotin molecules in sequence, can enhance the binding strength to streptavidin, which is particularly useful in applications that involve heating, as it reduces the leakage of the biotinylated DNA from the support. thermofisher.com
The spacer arm, the part of the biotinylation reagent that connects the biotin molecule to the reactive group, plays a crucial role in the effectiveness of the biotin-streptavidin interaction. thermofisher.com The hexanediamine portion of this compound provides a flexible spacer of a defined length.
When a biotinylated molecule is large, such as a protein or a nucleic acid, the biotin moiety can be sterically hindered, making it difficult for the bulky streptavidin protein to access and bind it. A longer spacer arm, like the hexyl group, extends the biotin tag away from the surface of the biomolecule, thereby reducing this steric hindrance. researchgate.net This improved accessibility can lead to more efficient binding of streptavidin, which is critical for the sensitivity and success of detection and purification assays. excedr.com Studies have shown that increasing the length of the spacer arm can lead to better dose-response curves in competitive assays, supporting the idea that it mitigates the steric hindrance of the streptavidin conjugate. nii.ac.jp The choice of spacer length is an important consideration in the design of biotinylation reagents, with longer spacers generally being beneficial for the binding of large molecules. researchgate.netnih.gov
Advanced Bioconjugation Techniques Utilizing the Compound's Derivatives
While the strength of the biotin-streptavidin interaction is a major advantage, its near-irreversibility can be a drawback in applications where the release of the captured biomolecule is desired. biosyn.comnih.gov To address this, cleavable biotinylation reagents have been developed. thermofisher.comnih.gov These reagents incorporate a cleavable linker between the biotin and the target molecule, allowing for the controlled release of the biomolecule under specific conditions.
One common strategy for creating cleavable biotin linkers is to incorporate a disulfide bond within the spacer arm. nih.govbroadpharm.com Disulfide bonds are stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. nih.gov
This approach allows for a "catch and release" purification strategy. A protein or other biomolecule is biotinylated with a reagent containing a disulfide-based cleavable linker. The biotinylated molecule is then captured on a streptavidin-coated support. After washing away unbound components, the captured molecule can be released by adding a reducing agent, which breaks the disulfide bond in the linker, leaving the biotin tag attached to the support and releasing the desired molecule. thermofisher.com This strategy is particularly useful for isolating proteins for downstream applications where the presence of the biotin tag would be undesirable. nih.gov
Table 2: Comparison of Biotinylation Strategies
| Strategy | Linker Type | Binding Interaction | Release Condition |
|---|---|---|---|
| Standard Biotinylation | Stable (e.g., alkyl chain) | Very strong, essentially irreversible | Harsh denaturing conditions researchgate.net |
| Cleavable Biotinylation (Disulfide) | Contains a disulfide bond | Strong, until cleaved | Mild reduction (e.g., DTT, mercaptoethanol) nih.gov |
Design and Application of Photocleavable Biotin Derivatives for Releasable Bioconjugates
The strong interaction between biotin and avidin/streptavidin, while advantageous for capture and detection, presents a challenge when the release of the biotinylated molecule is desired. Harsh conditions are often required to disrupt this interaction, which can denature the target molecule. Photocleavable biotin derivatives offer an elegant solution to this problem by allowing for the release of the captured molecule under mild, light-induced conditions.
Design Principles:
The design of a photocleavable biotin derivative typically involves three components: the biotin moiety, a photocleavable linker, and a reactive group for conjugation to the target molecule. This compound serves as an ideal starting point for the synthesis of such derivatives. The general strategy involves:
Deprotection: The Boc group is removed from this compound using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine of the hexanediamine linker.
Coupling to a Photocleavable Moiety: The resulting N-Biotinyl-1,6-hexanediamine, with its free amino group, is then chemically coupled to a photocleavable unit. A commonly used photocleavable group is a nitrobenzyl derivative, such as a 2-nitrobenzyl group. This group is stable under normal laboratory conditions but cleaves upon exposure to UV light of a specific wavelength (typically around 300-350 nm).
Functionalization: The other end of the photocleavable linker is functionalized with a reactive group (e.g., an N-hydroxysuccinimide ester or a maleimide) that can readily form a covalent bond with a specific functional group on the target biomolecule (e.g., a primary amine or a thiol).
Mechanism of Release:
Upon irradiation with UV light, the 2-nitrobenzyl linker undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond connecting the biotin-spacer arm to the target molecule. This releases the biomolecule from the avidin/streptavidin-biotin complex in its native, unaltered state.
Research Findings and Applications:
Research has demonstrated the successful synthesis and application of various photocleavable biotin derivatives for the reversible immobilization and release of biomolecules.
Nucleic Acid Isolation: Photocleavable biotinylated nucleotides have been synthesized and incorporated into DNA. These modified DNA fragments can be captured on streptavidin-coated surfaces and subsequently released by photo-cleavage for downstream applications like mass spectrometry analysis.
Protein and Peptide Isolation: Photocleavable biotin reagents have been used to label and isolate proteins and peptides. The ability to release the captured proteins under mild conditions is crucial for preserving their biological activity and for further analysis.
Cellular Applications: "Caged" biomolecules, which are biologically inactive until released by light, can be created using photocleavable linkers. This allows for precise spatial and temporal control over the activity of a biomolecule within a cellular environment.
The use of this compound as a precursor facilitates the modular construction of these sophisticated bioconjugation reagents, enabling researchers to tailor the linker length and photocleavable chemistry to their specific experimental needs.
Development of Biodegradable Polymeric Systems
The demand for biocompatible and biodegradable materials for biomedical applications has driven research into novel polymeric systems. This compound plays a crucial role in the synthesis and functionalization of these polymers, particularly for drug and gene delivery.
Synthesis of Poly(disulfide amine)s for Advanced Gene Delivery Systems
Researchers have successfully synthesized novel biodegradable poly(disulfide amine)s for use as nonviral gene delivery carriers. nih.govcapes.gov.brnih.gov The synthesis involves a Michael addition reaction between N,N′-cystaminebisacrylamide (CBA) and N-Boc protected diamines, such as N-Boc-1,6-hexanediamine, followed by the deprotection of the Boc group under acidic conditions. nih.govcapes.gov.brnih.gov This process results in linear cationic polymers containing disulfide bonds in the main chain and pendant primary amine groups in the side chains. nih.govcapes.gov.brnih.gov
These polymers are designed to have a defined structure and avoid the uncontrolled branching and cross-linking that can occur in other synthesis methods. nih.gov The resulting poly(disulfide amine)s exhibit several advantageous properties for gene delivery. They possess a strong buffering capacity in the endosomal pH range (pH 7.4–5.1), which is believed to facilitate the escape of genetic material from the endosome. nih.govnih.gov Furthermore, the disulfide bonds in the polymer backbone are readily cleaved in the reducing environment of the cytoplasm, leading to the disassembly of the polymer-DNA complex and the release of the genetic payload. nih.govnih.gov
Studies have shown that the transfection efficiency of these poly(disulfide amine)s is dependent on the length of the side-chain spacer. nih.govnih.govresearchgate.net Specifically, the polymer synthesized with a hexaethylene spacer, derived from N-Boc-1,6-hexanediamine, demonstrated transfection efficiencies comparable to or even exceeding that of the widely used standard, 25 kDa branched polyethylenimine (bPEI), in various cell lines. nih.govnih.govresearchgate.net Importantly, these novel polymers showed significantly lower cytotoxicity compared to bPEI, highlighting their potential as safer and more efficient gene delivery vectors. nih.govnih.govresearchgate.net
| Property | Poly(disulfide amine)s (with hexaethylene spacer) | Branched PEI (25 kDa) |
| Synthesis | Michael addition and N-Boc deprotection nih.govcapes.gov.brnih.gov | - |
| Structure | Linear, with disulfide bonds and pendant primary amines nih.govcapes.gov.brnih.gov | Branched |
| Buffering Capacity | Superior in pH range 7.4–5.1 nih.govnih.gov | Lower |
| Gene Release Mechanism | Reductive cleavage of disulfide bonds nih.govnih.gov | - |
| Transfection Efficiency | Comparable or higher in tested cell lines nih.govnih.govresearchgate.net | Standard |
| Cytotoxicity | Significantly lower nih.govnih.govresearchgate.net | Higher |
Polymer Functionalization in Controlled Release Matrices and Hydrogels
This compound serves as a key functionalization agent in the development of controlled release matrices and hydrogels. mdpi.commit.edu Hydrogels, which are hydrophilic polymer networks capable of absorbing large amounts of water, are attractive vehicles for drug delivery due to their biocompatibility and tunable properties. mdpi.com The incorporation of this compound into these systems allows for the introduction of specific functionalities.
The biotin group can be used for targeted drug delivery by binding to specific cell surface receptors. The protected amine group, after deprotection, provides a site for conjugating therapeutic agents, imaging molecules, or other functional moieties. This dual functionality enables the creation of "smart" hydrogels that can respond to specific biological cues for controlled drug release. mdpi.com For instance, a hydrogel functionalized with this compound could be designed to release a drug only upon encountering a specific protein or entering a particular cellular environment.
Fabrication and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. nih.gov They provide a powerful platform for controlling the properties of interfaces at the molecular level. nih.gov this compound is utilized in the fabrication of SAMs for various biointerfacial applications.
Engineering SAMs for Modulating Protein Adsorption on Surfaces
The ability to control protein adsorption onto material surfaces is critical for the biocompatibility of medical implants and the performance of biosensors. SAMs can be engineered to resist the non-specific adsorption of proteins. sigmaaldrich.com By incorporating molecules like this compound into the SAM, the surface chemistry can be precisely tailored. The biotin component can be used to specifically immobilize desired proteins, such as antibodies or enzymes, while the surrounding monolayer can be designed to prevent the unwanted binding of other proteins from a complex biological fluid. This level of control is essential for creating surfaces that can interact with biological systems in a predictable and controlled manner.
Contributions to the Development of Next-Generation Biosensors
The specific and high-affinity interaction between biotin and avidin or streptavidin is a cornerstone of many biotechnological applications, including biosensors. By functionalizing a sensor surface with a SAM containing this compound, a stable and oriented platform for the immobilization of biotinylated recognition elements (e.g., antibodies, DNA probes) can be created. This organized assembly enhances the sensitivity and specificity of the biosensor. The Boc-protected amine offers a route for further modification of the surface, allowing for the integration of additional functionalities, such as signaling molecules or anti-fouling agents, to further improve sensor performance.
Construction of Multifunctional Dendrimers for Integrated Theranostic Research
Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique architecture makes them ideal candidates for developing multifunctional platforms for theranostics, which combines therapeutic and diagnostic capabilities in a single agent. researchgate.net this compound can be used as a building block in the synthesis of such dendrimers. sigmaaldrich.com
The biotin moiety can be displayed on the dendrimer surface to act as a targeting ligand, directing the dendrimer to specific cells or tissues that overexpress biotin receptors, such as many types of cancer cells. The deprotected amine groups can be used to attach a variety of functional molecules, including:
Therapeutic agents: such as chemotherapy drugs or photosensitizers for photodynamic therapy.
Imaging agents: such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI).
This modular approach allows for the construction of highly integrated nanodevices capable of simultaneous targeting, imaging, and therapy, paving the way for personalized and more effective treatments. researchgate.net
| Application Area | Role of this compound | Key Research Findings |
| Gene Delivery | Monomer for biodegradable poly(disulfide amine)s nih.govcapes.gov.brnih.gov | Resulting polymers show high transfection efficiency and low cytotoxicity. nih.govnih.govresearchgate.net |
| Controlled Release | Functionalization of hydrogels and matrices mdpi.commit.edu | Enables targeted delivery and controlled release of therapeutics. mdpi.com |
| Protein Adsorption | Component of self-assembled monolayers sigmaaldrich.com | Allows for modulation of protein binding on surfaces. |
| Biosensors | Surface modification for analyte capture | Creates a stable platform for immobilizing recognition elements. |
| Theranostics | Building block for multifunctional dendrimers sigmaaldrich.com | Facilitates the integration of targeting, imaging, and therapeutic functions. researchgate.net |
Integration into Supramolecular Hydrogels for Dynamic Controlled Release Platforms
The unique trifunctional nature of this compound, featuring a biotin moiety, a protected amine (Boc), and a flexible hexanediamine spacer, makes it a highly valuable component in the design of sophisticated supramolecular hydrogels for dynamic controlled release applications. These hydrogels are formed through non-covalent interactions, which allow for reversible assembly and disassembly in response to specific stimuli, making them "smart" materials for targeted drug delivery.
The integration of this compound into a hydrogel matrix is typically achieved by first deprotecting the Boc group to reveal a primary amine. This amine can then be covalently linked to a polymer backbone, such as polyethylene (B3416737) glycol (PEG), hyaluronic acid, or other biocompatible polymers. This functionalization introduces the biotin group as a pendant moiety along the polymer chain.
The formation of the supramolecular hydrogel then relies on the highly specific and strong interaction between biotin and the protein avidin or its analogue, streptavidin. researchgate.netnih.gov Avidin, being a tetrameric protein, can bind up to four biotin molecules. nih.gov When avidin is introduced to a solution of the biotinylated polymer, it acts as a non-covalent crosslinker, bringing together the polymer chains to form a three-dimensional hydrogel network. The strength and stability of this network, and consequently the release characteristics of the hydrogel, can be modulated by several factors. researchgate.net
Detailed Research Findings:
Research in the field of biotin-avidin mediated hydrogels has demonstrated that the degree of biotinylation directly influences the hydrogel's properties. An increased concentration of biotin on the polymer backbone leads to a higher crosslinking density upon the addition of avidin. This results in hydrogels with decreased swelling ratios and potentially slower, more sustained release profiles for encapsulated therapeutic agents. researchgate.net
The "dynamic" aspect of these controlled release platforms can be engineered in several ways. One approach involves the use of competitive displacement. The release of a biotinylated drug encapsulated within the hydrogel can be triggered by the introduction of free biotin or a biotin derivative into the surrounding environment. mcmaster.ca This free biotin competes for the binding sites on the avidin crosslinkers, leading to the dissociation of the hydrogel network and the release of the entrapped cargo. The release can be tuned by controlling the concentration of the competing biotin derivative. mcmaster.ca
Another strategy for achieving dynamic release is through the incorporation of stimuli-responsive elements. For instance, a photocleavable linker can be placed between the biotin moiety and the polymer backbone. rsc.org Upon exposure to light of a specific wavelength, this linker is cleaved, detaching the biotin from the hydrogel network. This disruption of the biotin-avidin crosslinks leads to the degradation of the hydrogel and the release of its contents in a spatially and temporally controlled manner. rsc.org
The hexanediamine spacer in this compound plays a crucial role by providing flexibility and reducing steric hindrance, allowing for efficient binding between the biotin and avidin molecules within the polymer network. broadpharm.com The Boc protecting group is essential during the initial synthesis and functionalization of the polymer, preventing unwanted side reactions of the primary amine. clearsynth.com
While specific studies detailing the use of this compound in its entirety for a complete hydrogel system are not prevalent in the reviewed literature, the principles governing the function of its constituent parts are well-established. The combination of biotin for strong, specific crosslinking, a protected amine for controlled functionalization, and a spacer for optimal interaction provides a clear blueprint for its integration into advanced, dynamic controlled release systems.
Interactive Data Table: Properties of Biotin-Avidin Mediated Hydrogels
| Hydrogel Parameter | Modulating Factor | Effect on Hydrogel Properties | Impact on Controlled Release |
| Crosslinking Density | Degree of Biotinylation | Increased biotin leads to higher crosslinking. researchgate.net | Slower release rate due to smaller mesh size. |
| Swelling Ratio | Biotin Concentration | Higher biotin concentration decreases the swelling ratio. researchgate.net | Affects the diffusion rate of the encapsulated molecule. |
| Release Mechanism | Competitive Biotin | Introduction of free biotin disrupts crosslinks. mcmaster.ca | Triggers on-demand release of the payload. |
| Stimuli-Responsiveness | Photocleavable Linker | Light exposure cleaves the biotin from the polymer. rsc.org | Enables spatiotemporal control over drug release. |
| Network Stability | Avidin vs. Streptavidin | Differences in binding affinity and non-specific interactions. rsc.org | Can influence the long-term stability and release kinetics. |
Role in Chemical Probe Development and Biochemical Assay Methodologies
Design and Synthesis of Fluorescent Probes for Bioimaging and Detection
The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living cells. N-Biotinyl-N'-Boc-1,6-hexanediamine serves as a key intermediate in the synthesis of such probes. The general strategy involves the deprotection of the Boc (tert-Butoxycarbonyl) group to reveal a primary amine. This amine can then be covalently linked to a fluorophore, a molecule that emits light upon excitation.
The biotin (B1667282) component of the resulting probe allows for highly specific targeting and signal amplification through its strong and selective interaction with avidin (B1170675) and streptavidin proteins. These proteins can be conjugated to other reporter molecules or used to immobilize the probe on a solid support. For instance, a fluorescent probe synthesized from this compound can be used to label specific proteins or cellular structures that have been pre-targeted with streptavidin. A general synthetic approach involves the preparation of an amino-functionalized molecule, which is then reacted with a corresponding N-hydroxysuccinimidyl ester of a fluorescent dye to yield the final fluorescent probe nih.gov.
Application in the Development of Electrochemical Immunosensors
Electrochemical immunosensors are powerful analytical devices that combine the high specificity of immunoreactions with the sensitivity of electrochemical detection. Biotin-streptavidin systems are frequently employed in the design of these sensors to immobilize antibodies onto the electrode surface and to amplify the detection signal.
This compound, after deprotection of the Boc group, provides a biotinylated linker with a terminal amine. This amine can be used to attach the linker to a variety of surfaces or molecules. For example, the related compound, N-Boc-1,6-hexanediamine, has been utilized in the synthesis of [N-(6-(4-Hydroxy-6-isopropylamino-1,3,5-triazin-2-ylamino)hexyl)-5-hydroxy-1,4-naphthoquinone-3-propionamide] (JUG-HATZ), a molecule that can be employed in the design of electrochemical immunosensors sigmaaldrich.comsigmaaldrich.com. This suggests that this compound could be similarly used to create biotinylated versions of such electroactive species, enabling their attachment to streptavidin-modified electrodes for sensitive analyte detection.
Utilization in the Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
Magnetic Resonance Imaging (MRI) is a non-invasive diagnostic technique that provides detailed images of soft tissues. The effectiveness of MRI can be enhanced through the use of contrast agents, which alter the relaxation times of water protons in their vicinity. Targeted MRI contrast agents, which accumulate at specific sites in the body, are of particular interest.
The biotin-avidin interaction is a well-established strategy for targeted delivery. N-Boc-1,6-hexanediamine hydrochloride has been used as a C6-spacer in the synthesis of biodegradable poly(L-glutamic acid) gadolinium chelates, which act as MRI contrast agents sigmaaldrich.com. By using this compound, it is possible to synthesize biotinylated MRI contrast agents. After chelating a paramagnetic ion like Gadolinium (Gd³⁺), the biotin moiety can be used to target the contrast agent to tissues or cells that have been pre-labeled with avidin or streptavidin, thereby increasing the local concentration of the agent and enhancing the MRI signal at the target site.
Contribution to Novel Biochemical Assay Reagent Design
This compound is broadly classified as a biochemical assay reagent due to its wide-ranging applicability in the development of various analytical tools medchemexpress.com. Its utility stems from its ability to act as a heterobifunctional linker, connecting a biotin tag to other molecules of interest via the hexanediamine (B8719201) spacer. The Boc-protected amine allows for controlled, stepwise synthesis of complex conjugates.
A Chinese patent describes a method for the synthesis of this compound, highlighting its potential to provide a high-purity standard for subsequent chemical and biological experiments google.com. This underscores the compound's importance as a fundamental building block in the creation of reliable and effective biochemical assay reagents.
| Component | Function | Application in Assay Design |
| Biotin | High-affinity binding to avidin/streptavidin | Tagging, purification, immobilization, detection |
| 1,6-Hexanediamine (B7767898) Spacer | Provides spatial separation | Reduces steric hindrance between biotin and the conjugated molecule |
| Boc-protected Amine | Temporarily blocked reactive group | Allows for controlled and specific conjugation to other molecules |
Development of Chemiluminescent (TCL) Probes for High-Sensitivity Bioanalytical Applications
Chemiluminescence is the emission of light as a result of a chemical reaction. Assays based on chemiluminescence are known for their exceptional sensitivity, low background noise, and wide dynamic range. Biotinylated chemiluminescent probes are valuable reagents in highly sensitive bioassays like immunoassays and nucleic acid hybridization assays.
The synthesis of chemiluminescent probes often involves the conjugation of a luminophore (a light-emitting molecule) with a recognition element, such as biotin. For example, research has been conducted on the synthesis of chemiluminescent biotinyl naphtho[1,8-de] google.comscbt.comdiazepine-1,4-diones researchgate.net. In this context, this compound can serve as a versatile linker to attach biotin to a chemiluminescent core. The hexanediamine spacer helps to prevent the luminophore from sterically hindering the biotin-avidin interaction, ensuring the efficient functioning of the probe.
Intermediate in the Preparation of Serum Biotinidase Resistant Biotin Derivatives
Biotinidase is a serum enzyme that cleaves biotin from its derivatives, such as biocytin (B1667093) (biotin-lysine). In some applications, it is desirable to have biotin derivatives that are resistant to cleavage by biotinidase to ensure their stability in biological fluids.
N-Biotinyl-1,6-hexanediamine, the de-Boc protected form of the title compound, is a known intermediate in the preparation of serum biotinidase-resistant biotin derivatives scbt.com. The synthesis of such derivatives necessitates the use of a protected form of the biotinylated linker to allow for specific chemical modifications at other parts of the molecule. The Boc group in this compound provides this necessary protection. Once the desired molecular scaffold is constructed, the Boc group can be selectively removed under acidic conditions to reveal the primary amine for further conjugation, leading to the final biotinidase-resistant biotin derivative.
Integration in Biological and Medicinal Chemistry Research
Scaffold for Anticancer Complex and Prodrug Development
The unique architecture of N-Biotinyl-N'-Boc-1,6-hexanediamine makes it a critical component in the design of targeted anticancer agents. The biotin (B1667282) group acts as a tumor-targeting ligand, exploiting the overexpression of biotin receptors on the surface of many cancer cells to enhance drug delivery and selectivity. nih.gov
Researchers utilize its precursor, N-Boc-1,6-hexanediamine hydrochloride, as a fundamental spacer in creating sophisticated anticancer prodrugs. sigmaaldrich.com For instance, it has been instrumental in the preparation of amphiphilic prodrugs containing the anticancer agent chlorambucil (B1668637). sigmaaldrich.com In this strategy, the hexanediamine (B8719201) spacer is conjugated to the drug, and subsequent biotinylation would yield a targeted agent that can self-assemble into therapeutic nanoparticles. sigmaaldrich.com
This linker strategy is also central to the development of biotinylated derivatives of other potent antitumor agents like colchicine. nih.gov By conjugating biotin to deacetylcolchicine via a linker, a novel tumor-specific prodrug was created. This conjugate exhibited potent antitumor activity and higher selectivity between tumor and non-target cells compared to the parent drug, a result attributed to the targeting capability of the biotin moiety. nih.gov Similarly, the core structure is relevant in the synthesis of platinum(IV)-based anticancer prodrugs, where a diamine carrier ligand can enhance selectivity towards specific cancer cell lines, such as colon cancer. rsc.org The incorporation of a biotinylated linker represents a rational next step to further improve the tumor-targeting properties of such metal-based complexes.
| Application Area | Precursor Compound | Drug Moiety | Rationale |
| Amphiphilic Prodrugs | N-Boc-1,6-hexanediamine hydrochloride | Chlorambucil | Introduction of a spacer for creating self-assembling, targeted micelles. sigmaaldrich.com |
| Microtubule-Targeting Agents | Biotin, Linkers | Deacetylcolchicine | Creation of a tumor-specific conjugate with enhanced selectivity and reduced off-target toxicity. nih.gov |
| Platinum-Based Prodrugs | Cyclohexane-1R,2R-diamine | Platinum(IV) | Use of a diamine ligand to improve selectivity for colon cancer cells. rsc.org |
Facilitation of Advanced Drug Delivery Systems
The compound's structure is pivotal in engineering advanced drug delivery systems designed for precision and control. Its bifunctional nature allows it to bridge therapeutic payloads with nanoparticle scaffolds.
Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can spontaneously self-assemble in aqueous environments to form micelles. These core-shell nanostructures are excellent vehicles for encapsulating poorly soluble drugs, protecting them from degradation and controlling their release. nih.gov
The precursor N-Boc-1,6-hexanediamine hydrochloride is directly implicated in the synthesis of amphiphilic prodrugs designed to form such micelles. sigmaaldrich.com In one approach, the anticancer drug chlorambucil was conjugated to a linker system incorporating this hexanediamine spacer. The resulting amphiphilic molecule was shown to self-assemble into micelles in solution. sigmaaldrich.com By incorporating this compound, or by biotinylating the assembled structure, these micelles can be endowed with tumor-targeting capabilities. The biotin on the micelle surface would guide the nanoparticle to cancer cells, enhancing the intracellular delivery of the encapsulated drug. nih.gov This strategy combines the benefits of nano-encapsulation with active targeting to improve therapeutic efficacy. Studies on other amphiphilic systems, such as those based on polyphosphazene, have shown that docetaxel-loaded micelles were more cytotoxic to tumor cells than the free drug, an effect attributed to the efficient cellular uptake of the nano-carrier. nih.gov
Nanogels are crosslinked polymer networks that can hold large amounts of water and therapeutic agents, making them ideal for controlled drug release. N-Boc-1,6-hexanediamine hydrochloride has been used in the synthesis of cholesteryl-functionalized hyaluronic acid-based anionic nanogels designed for protein delivery. sigmaaldrich.com
In this context, this compound provides a clear pathway for surface functionalization. Once the nanogel is constructed, the biotin tag can be attached. The Boc-protected amine on the linker allows for its conjugation to the nanogel surface under controlled conditions. Following attachment, the Boc group is removed, exposing the primary amine which can then be used to attach other molecules if needed, or the biotin itself can serve as the functional component. This functionalization allows the nanogel to be used in studies requiring specific recognition, such as targeting cells for spatiotemporally controlled drug release or for purification and detection using streptavidin-coated surfaces or probes.
Applications in the Synthesis of Adenosine (B11128) Derivatives for Biological Probing
This compound and its precursors are essential tools for synthesizing modified adenosine derivatives used as biological probes. These probes help in studying the structure and function of nucleic acids and the activity of enzymes that interact with them. elsevierpure.comusm.edu
A key application involves the synthesis of N⁶-substituted adenosine derivatives. Research has demonstrated the synthesis of a novel N⁶-biotinylated-8-azido-adenosine probe where the crucial step was the substitution reaction on the 6-position of a purine (B94841) precursor with mono-N-Boc-1,6-diaminohexane. nih.gov This precursor introduces the six-carbon spacer arm, which is subsequently biotinylated. The resulting probe can be used for photoaffinity labeling and identifying adenosine-binding proteins.
Further studies have focused on creating adenosine nucleotides that can initiate transcription, producing RNA that is labeled at a specific site. broadpharm.comusm.edu In this work, N⁶-amino derivatives of adenosine monophosphate (AMP) were synthesized by displacing the 6-chloride of 6-chloropurine (B14466) riboside 5'-monophosphate with various diamines, including 1,6-hexanediamine (B7767898) (HDA). usm.edu The resulting N⁶-HDA-AMP could then be readily reacted with an activated biotin ester. These biotin-conjugated adenosine nucleotides act as efficient transcription initiators, allowing for the one-step synthesis of 5'-biotin-labeled RNA. elsevierpure.com This labeled RNA is invaluable for investigating nucleic acid detection, structure, and function. broadpharm.com
| Adenosine Derivative | Linker Precursor | Synthetic Strategy | Application |
| N⁶-Biotinylated-8-azido-adenosine | mono-N-Boc-1,6-diaminohexane | Substitution reaction on the 6-position of an inosine (B1671953) derivative. nih.gov | Biological probe for photoaffinity labeling. nih.gov |
| N⁶-Biotin-HDA-AMP | 1,6-hexanediamine (HDA) | Displacement of 6-chloride from 6-chloropurine riboside 5'-monophosphate, followed by biotinylation. usm.edu | Transcription initiator for the one-step synthesis of 5'-biotin-labeled RNA. elsevierpure.comusm.edu |
Use in Glycoconjugate Synthesis for Immunological and Glycobiology Research
In glycobiology and immunology, biotinylated glycoconjugates are vital for studying the roles of carbohydrates in cellular recognition, signaling, and immune responses. This compound is an ideal linker for this purpose. After the removal of the Boc protecting group to yield N-Biotinyl-1,6-hexanediamine, the now-exposed terminal amine can be covalently attached to a carbohydrate molecule. broadpharm.com
This conjugation can be achieved through several chemical strategies, such as forming an amide bond with an activated carboxylic acid group on a sugar acid or through reductive amination with an aldehyde group of a reducing sugar. The resulting biotinylated glycoconjugate can be used to investigate carbohydrate-protein interactions, track the fate of glycoproteins, or identify specific cell populations that bear receptors for that particular carbohydrate. For example, such probes could be used to study the dynamics of essential cell wall components like β-1,6-glucan in fungi, which is crucial for cell wall structure and remodeling. nih.gov The high-affinity interaction between biotin and streptavidin allows for sensitive detection using streptavidin-enzyme or streptavidin-fluorophore conjugates in techniques like ELISA, flow cytometry, and microscopy.
Applications in Enzyme Substrate Design and Optimization
The design of specific enzyme substrates is fundamental to understanding enzyme mechanisms, kinetics, and for screening potential inhibitors. Biotinylation of a substrate molecule provides a powerful handle for detection and quantification. nih.gov The biotin protein ligase (BPL) reaction itself is a two-step process where biotin is first activated to biotinyl-5'-AMP, which then reacts with a specific lysine (B10760008) residue on the target protein. nih.gov
This compound is used to attach this essential biotin tag to a molecule of interest, turning it into a traceable substrate. After deprotection of the Boc group, the linker's amine can be coupled to a substrate. broadpharm.com This biotinylated substrate can then be used in a variety of assay formats. For instance, enzyme activity can be measured by immobilizing the substrate on a streptavidin-coated plate and then detecting the product of the enzymatic reaction. This approach avoids the need for radioactive labels and can be adapted for high-throughput screening of enzyme inhibitors. Furthermore, this strategy is relevant in the development of new antibacterial agents by targeting enzymes in essential pathways like fatty acid synthesis. For example, inhibitors of biotin carboxylase, a key enzyme in this pathway, have been designed and optimized using structural insights. nih.gov Biotinylated substrates and probes are crucial for validating the mechanism of such inhibitors.
Future Perspectives and Emerging Research Directions
Innovations in Bioconjugation Chemistry and Linker Engineering
The architecture of N-Biotinyl-N'-Boc-1,6-hexanediamine lends itself to innovative approaches in bioconjugation chemistry. The presence of a terminal primary amine, revealed after deprotection of the Boc group, allows for its direct conjugation to a variety of molecules. broadpharm.com This facilitates the creation of more complex and precisely defined bioconjugates.
Future research is likely to focus on expanding the repertoire of conjugation strategies involving this linker. While traditional methods target primary amines, the development of novel, more selective chemistries could further enhance its utility. The hexanediamine (B8719201) spacer, which currently serves to reduce steric hindrance, could be engineered with additional functionalities. broadpharm.com For instance, the incorporation of cleavable sites within the linker could allow for the controlled release of conjugated payloads under specific physiological conditions, a critical feature for applications like drug delivery.
Moreover, the principles of "click chemistry" are being increasingly applied in bioconjugation for their efficiency and specificity. precisepeg.com Future iterations of biotinylated linkers may incorporate functionalities that are compatible with these reactions, further streamlining the synthesis of complex biomolecular constructs. The ability to customize linkers with varying lengths and functionalities is a key area of development, enabling the optimization of factors like solubility, stability, and target-binding affinity. precisepeg.com
Advancements in Novel Biomaterial Architectures and Biomedical Applications
The surface functionalization of biomaterials is a critical area of research aimed at improving their biocompatibility and performance. This compound is a prime candidate for modifying the surfaces of various materials, including polymers and nanoparticles. The biotin (B1667282) group can be used to immobilize the linker onto streptavidin-coated surfaces, while the deprotected amine can then be used to attach bioactive molecules.
Emerging research is exploring the use of such functionalized biomaterials in tissue engineering and regenerative medicine. By tethering cell-adhesive peptides or growth factors to a biomaterial scaffold using this linker, it is possible to create microenvironments that promote cell attachment, proliferation, and differentiation. The uncharged and membrane-permeable nature of the related compound, N-Biotinyl-1,6-hexanediamine, suggests potential for intracellular labeling and tracking of biomaterials. broadpharm.com
Furthermore, the development of "smart" biomaterials that can respond to specific biological cues is a growing field. The integration of this compound into these systems could enable the creation of materials that release therapeutic agents or change their physical properties in response to the presence of a particular analyte.
Development of Next-Generation Targeted Delivery Systems
Targeted delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects. The high affinity of biotin for streptavidin and avidin (B1170675) makes it an excellent targeting ligand. This compound can be used to attach therapeutic agents to delivery vehicles, such as liposomes or nanoparticles, which can then be directed to cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies.
The development of proteolysis-targeting chimeras (PROTACs) is another area where this linker could find application. PROTACs are bifunctional molecules that induce the degradation of specific proteins. The modular nature of this compound makes it a suitable scaffold for connecting a target-binding ligand to an E3 ligase-recruiting moiety, the two key components of a PROTAC. precisepeg.com
Unexplored Avenues in Chemical Probe and Biosensor Technologies
The strong and specific interaction between biotin and streptavidin is a cornerstone of many diagnostic and detection assays. This compound can be utilized in the development of novel chemical probes and biosensors. For instance, it can be used to immobilize enzymes or antibodies onto sensor surfaces for the detection of specific analytes.
An emerging area of research is the development of aptamer-based biosensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets. By conjugating an aptamer to a signaling molecule using this compound, it is possible to create a probe that generates a detectable signal upon binding to its target.
Furthermore, the use of this linker in proteomics research is an area with significant potential. It can be used to create affinity probes for the capture and identification of specific proteins from complex biological mixtures. The ability to selectively label and isolate proteins is crucial for understanding their function and role in disease. The synthesis of high-purity this compound is essential for its application as a standard in these chemical and biological experiments. google.com
Compound Information Table
| Compound Name |
| This compound |
| N-Biotinyl-1,6-hexanediamine |
| Streptavidin |
| Avidin |
Detailed Research Findings
| Research Area | Key Findings | Potential Impact |
| Bioconjugation | The Boc-protected amine allows for controlled, sequential conjugation, enabling the synthesis of well-defined bioconjugates. The hexanediamine spacer effectively reduces steric hindrance between the conjugated molecules. broadpharm.com | Facilitates the creation of more effective and reproducible bioconjugates for research and therapeutic applications. |
| Biomaterial Engineering | The biotin moiety allows for strong and specific immobilization onto streptavidin-coated surfaces, while the deprotected amine provides a reactive site for attaching bioactive molecules. | Enables the development of biomaterials with enhanced biocompatibility and tailored functionalities for applications in tissue engineering and regenerative medicine. |
| Targeted Drug Delivery | The biotin-streptavidin interaction can be exploited for pre-targeting strategies, where a streptavidin-conjugated antibody is first administered, followed by a biotinylated therapeutic agent linked via this compound. | Offers a versatile platform for the development of next-generation targeted therapies, including ADCs and PROTACs, with potentially improved efficacy and reduced toxicity. precisepeg.com |
| Biosensor Technology | The linker can be used to immobilize biorecognition elements (e.g., antibodies, enzymes, aptamers) onto sensor surfaces, providing a stable and reliable platform for analyte detection. | Contributes to the development of more sensitive and specific biosensors for a wide range of applications in diagnostics, environmental monitoring, and food safety. |
Q & A
Q. What are the recommended synthetic routes for preparing N-Biotinyl-N'-Boc-1,6-hexanediamine?
Answer: The synthesis typically involves sequential functionalization of 1,6-hexanediamine. A common approach includes:
- Step 1: Protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Step 2: Biotinylation of the secondary amine via carbodiimide-mediated coupling (e.g., EDC or HBTU/HOBt) to activate the biotin carboxyl group .
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or HPLC is recommended to isolate the product ≥95% purity .
Q. How should this compound be stored to maintain stability?
Answer:
Q. What analytical methods are used to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify Boc and biotin group integration (e.g., δ ~1.4 ppm for Boc methyl groups) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 411.2) .
- HPLC: Reverse-phase C18 column with UV detection at 280 nm (biotin absorption) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during Boc deprotection?
Answer:
- Deprotection Conditions: Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2–4 hours at 0°C to minimize side reactions .
- By-product Mitigation: Neutralize TFA with cold ether precipitation or ion-exchange chromatography after deprotection .
- Validation: Confirm deprotection via loss of Boc-related peaks in NMR or FT-IR (absence of carbonyl stretch at ~1740 cm⁻¹) .
Common Pitfalls:
- Incomplete deprotection due to insufficient acid exposure.
- Degradation of biotin under prolonged acidic conditions (optimize reaction time).
Q. What strategies optimize biotin-streptavidin binding efficiency in conjugate assays?
Answer:
- pH Control: Perform conjugation at pH 7.5–8.5 (PBS buffer) to ensure amine reactivity without destabilizing streptavidin .
- Molar Ratio: Use a 10:1 molar excess of this compound to target protein to maximize labeling .
- Post-Conjugation Purification: Remove unreacted biotin using size-exclusion chromatography or streptavidin affinity columns .
Data Interpretation Tip:
Q. How does the hexanediamine spacer length impact biotin accessibility in molecular assays?
Answer:
- Steric Effects: The 6-carbon spacer minimizes steric hindrance between biotin and streptavidin, improving binding kinetics compared to shorter linkers .
- Flexibility vs. Rigidity: NMR studies suggest the hexanediamine chain adopts a semi-flexible conformation, balancing accessibility and stability .
Experimental Validation:
Q. What safety protocols are critical when handling this compound?
Answer:
- Toxicity: While specific toxicity data for this compound is limited, structurally similar diamines (e.g., 1,6-hexanediamine) show moderate toxicity. Use gloves, goggles, and fume hoods during synthesis .
- Waste Disposal: Neutralize acidic deprotection waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
